

An In-depth Technical Guide to the Chemical Compatibility of Antimony Pentachloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Antimony pentachloride**

Cat. No.: **B147860**

[Get Quote](#)

For researchers, scientists, and professionals in drug development, the safe handling and storage of highly reactive reagents like **antimony pentachloride** ($SbCl_5$) are paramount. This guide provides a comprehensive overview of the chemical compatibility of **antimony pentachloride** with various materials. Due to its highly corrosive and reactive nature, careful material selection for apparatus, storage containers, and personal protective equipment is critical to ensure laboratory safety and experimental integrity.

Antimony pentachloride is a colorless to reddish-yellow, oily liquid with a pungent odor.^[1] It is a strong oxidizing agent and reacts violently with water, releasing hydrochloric acid and antimony oxides.^{[1][2][3]} This reactivity extends to a wide range of materials, including metals and many plastics. Fumes from **antimony pentachloride** are irritating to the eyes and mucous membranes and the liquid can cause severe skin burns.^{[1][2]} Therefore, understanding its compatibility with laboratory materials is essential to prevent equipment failure, chemical spills, and hazardous exposures.

Material Compatibility Data

The following tables summarize the known compatibility of various materials with **antimony pentachloride**. The data is compiled from various chemical resistance charts and should be used as a general guideline. It is crucial to note that the compatibility can be affected by factors such as temperature, pressure, concentration, and the presence of impurities. For critical applications, it is strongly recommended to perform specific testing with the materials in question under the actual service conditions.

Metals

Antimony pentachloride is highly corrosive to many metals, especially in the presence of moisture, as it hydrolyzes to form hydrochloric acid.[\[2\]](#)[\[4\]](#)

Material	Compatibility Rating	Notes
Aluminum	D - Not Recommended	[5]
Carbon Steel	- (No Data)	Likely to be severely corroded.
Cast/Ductile Iron	D - Not Recommended	[5]
304 Stainless Steel	D - Not Recommended	[5]
316 Stainless Steel	D - Not Recommended	[5]
Hastelloy C	A - Excellent	[5]

Plastics and Elastomers

The compatibility of plastics and elastomers with **antimony pentachloride** varies significantly. Non-fluorinated plastics are generally not recommended as they can be melted or carbonized.
[\[4\]](#)

Material	Compatibility Rating	Notes
Acetal	- (No Data)	
Buna (Nitrile)	D - Not Recommended	[5]
CSM (Hypalon)	- (No Data)	
EPR, EPDM	D - Not Recommended	[6]
Fluorocarbon (FKM, Viton®)	- (No Data)	
Fluoroelastomer (FKM)	D - Not Recommended	[5]
Geolast	- (No Data)	
TPE (Thermoplastic Elastomer)	- (No Data)	
Leather	- (No Data)	
Nitrile (TS)	- (No Data)	
Nitrile (TPE)	- (No Data)	
Nylon	A - Excellent	[5]
Polychloroprene	- (No Data)	
Polypropylene	A - Excellent	[5][6]
PTFE (Polytetrafluoroethylene)	A - Excellent	[4][5] Recommended for storage containers.
PVDF (Polyvinylidene Fluoride)	A - Excellent	[5][6]
Santoprene	- (No Data)	
UHMWPE (Ultra-High-Molecular-Weight Polyethylene)	A - Excellent	[5]
Urethane	- (No Data)	

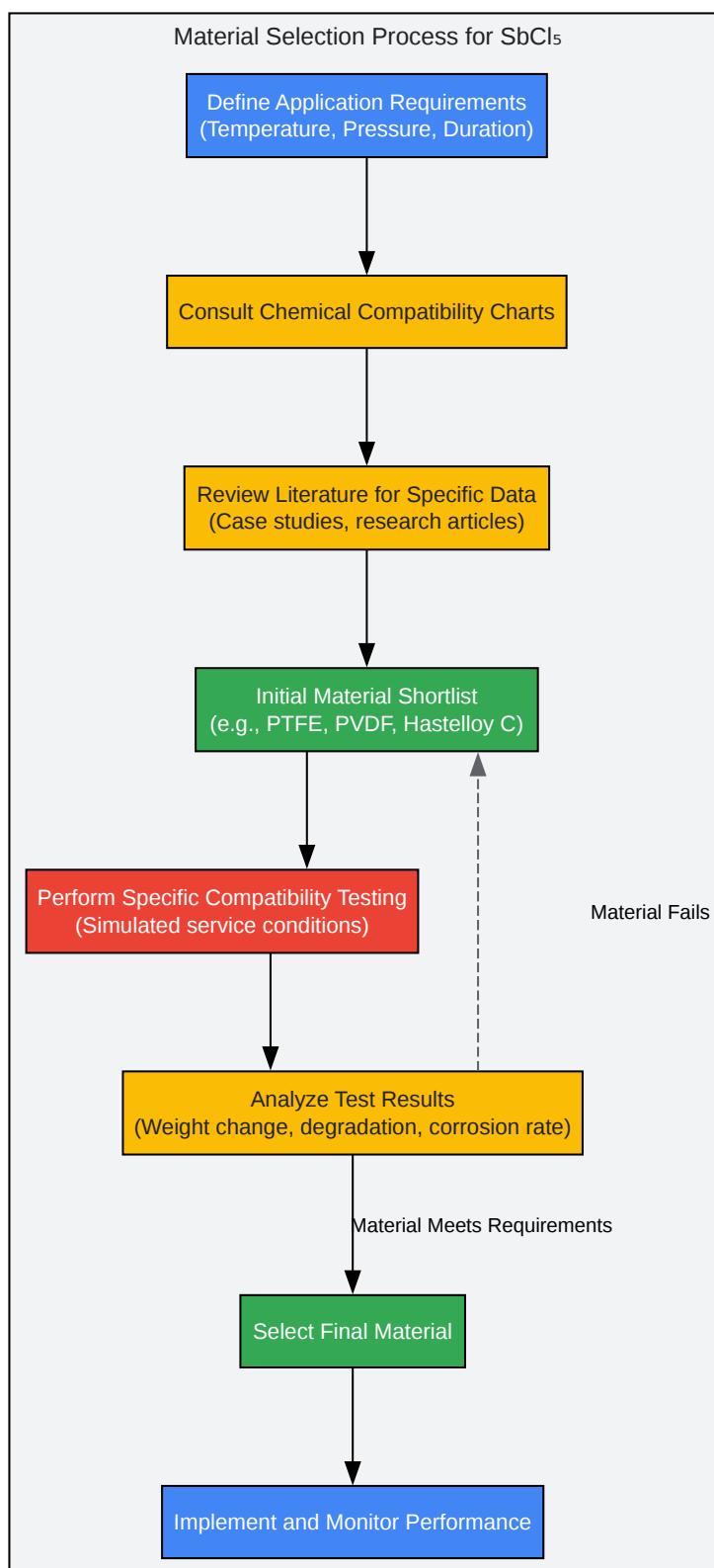
Rating Key:

- A - Excellent: No significant effect.
- B - Good: Minor effect, slight corrosion or discoloration.
- C - Fair: Moderate effect, not recommended for continuous use.
- D - Not Recommended: Severe effect, material is not resistant.
- - (No Data): Information is not available.

Experimental Protocols for Compatibility Testing

While specific experimental protocols for testing with **antimony pentachloride** were not found in the public literature, standardized methods are commonly used in the industry to determine chemical compatibility. These methods, such as those developed by ASTM International, provide a framework for evaluating the resistance of materials to chemical attack.

A typical experimental workflow for determining material compatibility would involve:


- Sample Preparation: Test specimens of the material with known dimensions, weight, and surface finish are prepared.
- Immersion Testing (ASTM D543): The specimens are fully immersed in **antimony pentachloride** in a sealed container to prevent fuming and reaction with atmospheric moisture. The test is conducted at a controlled temperature and for a specified duration that reflects the intended application.
- Evaluation of Changes: After the exposure period, the specimens are removed, cleaned, and dried. They are then evaluated for any changes in:
 - Mass: A change in weight can indicate material loss due to corrosion or absorption of the chemical.
 - Dimensions: Swelling or shrinkage of the material is measured.

- Mechanical Properties: Tensile strength, hardness, and elasticity are measured and compared to unexposed control samples.
- Visual Appearance: Any changes in color, surface crazing, cracking, or delamination are noted.
- Corrosion Rate Calculation (for metals): For metallic samples, the corrosion rate can be calculated in mils per year (mpy) based on the weight loss, density of the metal, surface area, and exposure time.

Given the hazards of **antimony pentachloride**, all testing must be conducted in a well-ventilated fume hood, with appropriate personal protective equipment, and by personnel trained in handling highly corrosive and water-reactive substances.

Material Selection Workflow

The selection of a suitable material for use with **antimony pentachloride** requires a systematic approach. The following diagram illustrates a logical workflow for this process.

[Click to download full resolution via product page](#)

Caption: A logical workflow for selecting materials compatible with **antimony pentachloride**.

Conclusion

Antimony pentachloride is a highly reactive and corrosive chemical that demands careful consideration of material compatibility. While general guidelines suggest that fluorinated polymers like PTFE and PVDF, and some high-performance alloys like Hastelloy C, offer good resistance, these should be verified through specific testing under conditions that mimic the intended application. The information and workflow provided in this guide serve as a starting point for researchers and professionals to make informed decisions, thereby ensuring the safety and success of their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nj.gov [nj.gov]
- 2. Antimony pentachloride | SbCl₅ | CID 24294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ANTIMONY PENTACHLORIDE, SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Antimony pentachloride - Wikipedia [en.wikipedia.org]
- 5. graco.com [graco.com]
- 6. Chemical Resistance Chart [promagenviro.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Compatibility of Antimony Pentachloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147860#antimony-pentachloride-chemical-compatibility-chart>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com